

In Silico Modeling of 4-piperazin-1-ylquinazoline Interactions: A Technical Guide

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Compound of Interest

Compound Name: 4-Piperazin-1-ylquinazoline

Cat. No.: B1271201

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of **4-piperazin-1-ylquinazoline** derivatives, a significant scaffold in medicinal chemistry. We will explore the computational methodologies used to investigate their interactions with various biological targets, present key quantitative data from relevant studies, and visualize the associated signaling pathways and experimental workflows.

Introduction

The **4-piperazin-1-ylquinazoline** core is a privileged scaffold in drug discovery, forming the basis of numerous compounds with a wide range of therapeutic applications, particularly in oncology. In silico modeling plays a crucial role in understanding the structure-activity relationships (SAR) of these molecules, predicting their binding modes, and optimizing their properties for enhanced efficacy and safety. This guide will delve into the common computational techniques applied to this class of compounds, including molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Key Biological Targets and Signaling Pathways

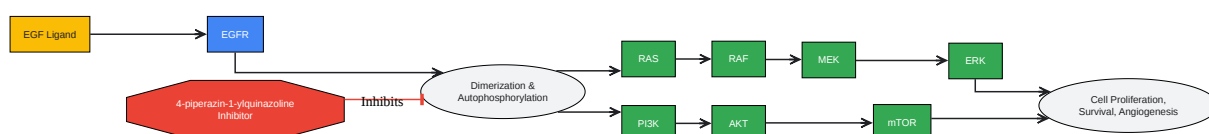
Derivatives of **4-piperazin-1-ylquinazoline** have been extensively studied as inhibitors of various protein kinases that are often dysregulated in cancer. The primary targets include Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor

(PDGFR). Inhibition of these receptor tyrosine kinases can disrupt downstream signaling cascades, thereby impeding tumor growth, proliferation, and angiogenesis.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its tyrosine kinase domain. This activation triggers a cascade of intracellular signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2]

4-piperazin-1-ylquinazoline derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation.

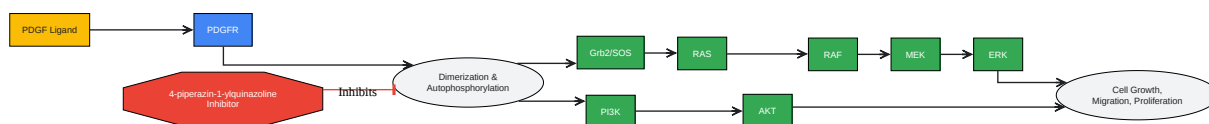


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EGFR Signaling Pathway Inhibition

Platelet-Derived Growth Factor Receptor (PDGFR) Signaling Pathway

Similar to EGFR, PDGFR is a receptor tyrosine kinase that plays a vital role in cell growth, proliferation, and migration.[3][4] Ligand binding induces receptor dimerization and autophosphorylation, activating downstream pathways such as the RAS-MAPK and PI3K-AKT cascades.[3] **4-piperazin-1-ylquinazoline** derivatives have been identified as potent inhibitors of PDGFR phosphorylation.[5]



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PDGFR Signaling Pathway Inhibition

Quantitative Data Summary

The following tables summarize key quantitative data from various in silico and in vitro studies on **4-piperazin-1-ylquinazoline** derivatives.

Table 1: In Vitro Inhibitory Activity

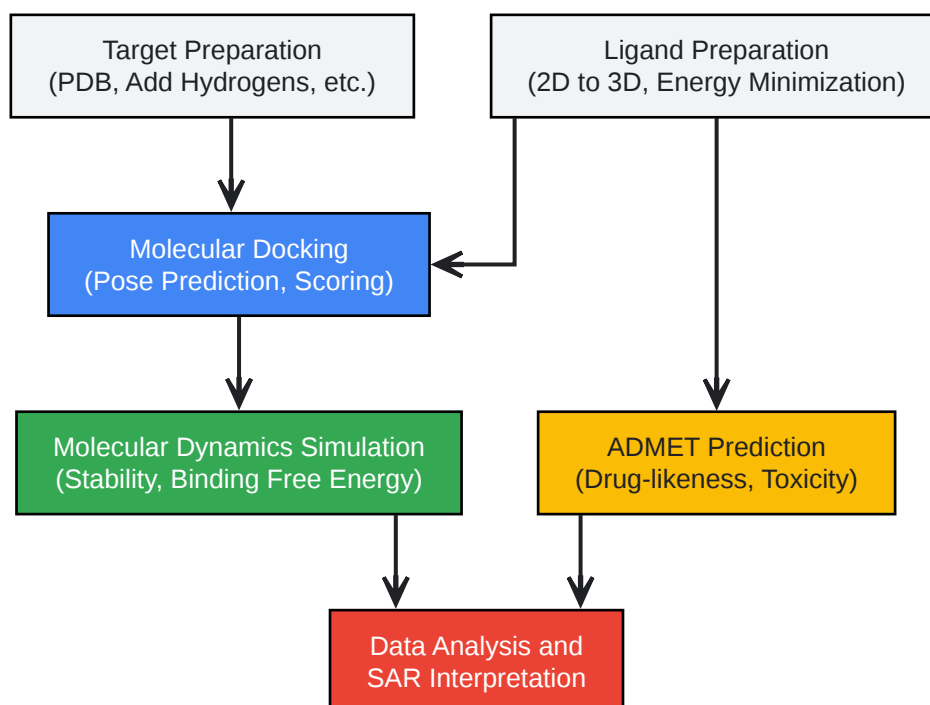
Compound Class	Target	Assay	IC50 (nM)	Reference
4-piperazinylquinazoline	PDGFR	Cellular Phosphorylation	<250	[6]
Quinazoline Derivatives	ABL Kinase	Biochemical	46	[7]
Quinazoline Derivatives	c-KIT Kinase	Biochemical	75	[7]
2,4-diaminoquinazolines	PAK4	Biochemical	60	[8]
Benzonaphthyridine	mTORC1	Cellular	2	[9] [10]
Benzonaphthyridine	mTORC2	Cellular	10	[9] [10]

Table 2: Molecular Docking and Dynamics Simulation Data

Compound Class	Target	Docking Score (kcal/mol)	Key Interacting Residues	Simulation Stability (RMSD)	Reference
4-anilino quinazolines	EGFR	-7.46	Not specified	Stable	[11]
Quinazolin-4(3H)-one hybrids	VEGFR2	-12.407	Not specified	Stable (1-2 Å)	[12]
Piperazine Propyl-4-oxo-3,4-dihydroquinazolines	DNA	-25.979	DG 13, DG 5, DC 4	Not specified	[2]

Experimental Protocols for In Silico Modeling

A typical in silico drug design workflow for investigating **4-piperazin-1-ylquinazoline** interactions involves several key steps, from target preparation to detailed simulation and analysis.



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General In Silico Drug Design Workflow

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.^[12]
^[13]^[14]^[15]

- Protein Preparation:
 - The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).
 - Water molecules and co-crystallized ligands are typically removed.
 - Polar hydrogens and Kollman charges are added to the protein.
 - The protein structure is energy minimized to relieve any steric clashes.
- Ligand Preparation:
 - The 2D structure of the **4-piperazin-1-ylquinazoline** derivative is drawn using chemical drawing software.
 - The 2D structure is converted to a 3D conformation.
 - Gasteiger charges are assigned, and non-polar hydrogens are merged.
 - The ligand's geometry is optimized using a suitable force field.
- Grid Generation:
 - A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
- Docking Simulation:
 - A search algorithm (e.g., Lamarckian Genetic Algorithm) is used to explore different conformations and orientations of the ligand within the grid box.^[11]

- A scoring function is used to estimate the binding affinity for each pose.
- Analysis of Results:
 - The docked poses are clustered and ranked based on their binding energy.
 - The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are analyzed.

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time.[\[11\]](#)[\[16\]](#)[\[17\]](#)

- System Preparation:
 - The best-docked pose of the ligand-protein complex from molecular docking is used as the starting structure.
 - The complex is solvated in a periodic box of water molecules.
 - Ions are added to neutralize the system.
- Energy Minimization:
 - The energy of the entire system is minimized to remove bad contacts and relax the structure.
- Equilibration:
 - The system is gradually heated to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) ensemble.
 - The pressure of the system is then equilibrated under NPT (constant number of particles, pressure, and temperature) ensemble.
- Production Run:

- A long-timescale MD simulation is performed (typically nanoseconds to microseconds) to generate a trajectory of the system's dynamics.
- Trajectory Analysis:
 - Root Mean Square Deviation (RMSD) is calculated to assess the stability of the complex.
 - Root Mean Square Fluctuation (RMSF) is analyzed to identify flexible regions of the protein.
 - Binding free energy calculations (e.g., MM-PBSA/GBSA) can be performed to provide a more accurate estimation of binding affinity.
 - Intermolecular interactions are monitored throughout the simulation.

Conclusion

In silico modeling is an indispensable tool in the development of **4-piperazin-1-ylquinazoline**-based therapeutics. Through molecular docking, molecular dynamics simulations, and other computational methods, researchers can gain a detailed understanding of the molecular interactions driving their biological activity. This knowledge facilitates the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles, ultimately accelerating the discovery of new and effective drugs. The methodologies and data presented in this guide serve as a valuable resource for professionals engaged in the exciting field of drug discovery and development.

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